(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 887199-80-6
VCID: VC4541815
InChI: InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
SMILES: CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O
Molecular Formula: C17H20N6O5
Molecular Weight: 388.384

(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 887199-80-6

Cat. No.: VC4541815

Molecular Formula: C17H20N6O5

Molecular Weight: 388.384

* For research use only. Not for human or veterinary use.

(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 887199-80-6

Specification

CAS No. 887199-80-6
Molecular Formula C17H20N6O5
Molecular Weight 388.384
IUPAC Name 8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
Standard InChI Key CJQCVQBXARZSMI-CNHKJKLMSA-N
SMILES CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O

Introduction

Structural Features

The structural framework of this compound includes:

  • Purine Core: A bicyclic heterocyclic system that forms the backbone of many bioactive molecules.

  • Hydrazinyl Substitution: The hydrazinyl group (-NH-N=) is conjugated with the benzylidene moiety, enhancing electron delocalization and potential reactivity.

  • Hydroxypropyl Side Chain: This group introduces polarity and may influence solubility or interaction with biological targets.

  • Methoxy and Hydroxy Groups on Benzylidene: These groups are known for their involvement in hydrogen bonding, which could enhance binding to enzymes or receptors.

Synthesis and Characterization

While specific synthesis protocols for this compound are not detailed in the provided sources, similar compounds are often synthesized through:

  • Condensation reactions between hydrazine derivatives and aldehydes or ketones.

  • Functionalization of purine derivatives using alkylation or acylation techniques.

Characterization typically involves:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), methoxy (-OCH3_3), and imine (-C=N).

Potential Applications

Based on its structure, this compound may have applications in pharmaceutical research:

  • Antioxidant Activity: The hydroxyl and methoxy groups could scavenge free radicals.

  • Anti-inflammatory Potential: Hydrazinyl derivatives are often explored for their ability to inhibit inflammatory pathways.

  • Enzyme Inhibition: The purine core suggests possible activity against enzymes like kinases or phosphodiesterases.

Further studies involving docking simulations or in vitro assays would be necessary to validate these hypotheses.

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